molecular formula C13H21NO3 B8113106 tert-Butyl 7-oxo-1-azaspiro[4.4]nonane-1-carboxylate

tert-Butyl 7-oxo-1-azaspiro[4.4]nonane-1-carboxylate

Cat. No.: B8113106
M. Wt: 239.31 g/mol
InChI Key: QKQMTBUNBUEFQE-UHFFFAOYSA-N
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Description

tert-Butyl 7-oxo-1-azaspiro[4.4]nonane-1-carboxylate (CAS 2206825-58-1) is a high-purity spirocyclic chemical building block designed for advanced pharmaceutical research and development . It is supplied with a typical purity of 95% to 97% and should be stored sealed in a dry environment at 2-8°C to maintain stability . This compound is part of the heterocyclic building blocks family and is valued for its spirocyclic structure, which provides three-dimensional rigidity and can improve the physicochemical properties of drug candidates . Recent structure-guided drug design has demonstrated the high value of incorporating spirocyclic elements, such as this one, into potential therapeutic agents. Notably, similar spirocyclic motifs have been leveraged in the design of highly potent, nanomolar-range inhibitors of viral proteases, such as SARS-CoV-2 3C-like protease (3CLpro), a critical target for antiviral development . As a versatile synthetic intermediate, it offers researchers a strategic entry point for exploring new chemical space in drug discovery programs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Safety Information: This compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .

Properties

IUPAC Name

tert-butyl 8-oxo-1-azaspiro[4.4]nonane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-4-6-13(14)7-5-10(15)9-13/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQMTBUNBUEFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Spiro Ring Formation

The spirocyclic core is often constructed via intramolecular cyclization or ketalization:

a. Krapcho Decarboxylation :

A diester intermediate undergoes regioselective decarboxylation to form the spiro framework:

  • Substrate : Ethyl 1-tert-butoxycarbonylamino-1-cyclopropylcarbonylamino acetate.

  • Reagents : LiCl in DMSO at 150°C.

  • Outcome : Selective cleavage of one ester group, yielding the spirocyclic proline derivative.

  • Yield : 33% (cyclization step).

b. Wittig Reaction and Cyclopropanone Surrogates :

(1-Ethoxycyclopropoxy)trimethylsilane reacts with Wittig intermediates to form cyclopropane-fused spiro systems:

  • Substrate : (Carbethoxymethylene)triphenylphosphorane.

  • Conditions : In situ generation of cyclopropanone using p-toluenesulfonic acid (pTSA).

  • Yield : 26% (limited by product volatility).

a. Reductive Amination :

Spiro amines are synthesized via hydrogenation of azide intermediates:

  • Substrate : 7-Azido-5-azaspiro[2.4]heptane.

  • Reagents : H₂/Pd-C, followed by Boc protection with di-tert-butyl dicarbonate.

  • Yield : 75–85% after purification.

b. Multi-Step Industrial Production :

Scaled-up protocols optimize reaction conditions for high throughput:

  • Step 1 : React spirocyclic ketone with tert-butyl chloroformate.

  • Step 2 : Continuous flow techniques enhance efficiency.

  • Purity : ≥97% (industrial-grade).

Comparative Analysis of Methods

Method Key Reagents Yield Advantages Limitations
DMP OxidationDess-Martin periodinane62%High selectivity, mild conditionsCost of DMP
Krapcho DecarboxylationLiCl, DMSO33%RegioselectiveModerate yield, high temperature
Wittig CyclizationpTSA, phosphorane26%Forms cyclopropane ringsLow yield, volatile intermediates
Industrial ScaleContinuous flow reactorsN/AHigh throughput, ≥97% purityProprietary optimization required

Critical Reaction Parameters

  • Solvent Choice : DCM and MeCN are preferred for oxidation and cyclization due to inertness.

  • Temperature Control : Low temperatures (0°C) prevent side reactions during DMP oxidation.

  • Purification : Silica chromatography (PE/EtOAc) effectively isolates the product .

Chemical Reactions Analysis

tert-Butyl 7-oxo-1-azaspiro[4.4]nonane-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development

The compound's structure suggests potential applications in drug development, particularly as a scaffold for creating new pharmacological agents. Its unique spirocyclic framework can be modified to enhance biological activity and selectivity against specific targets.

Case Studies :

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of azaspiro compounds exhibit antimicrobial properties. Research has shown that modifications to the tert-butyl group can enhance efficacy against resistant strains of bacteria .
  • CNS Activity : Compounds with similar spiro structures have been investigated for their neuroactive properties. The azaspiro framework may provide a pathway for developing new treatments for neurological disorders .

Organic Synthesis

Building Block in Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to explore new synthetic routes.

Applications in Synthesis :

  • Formation of Complex Natural Products : The compound can be utilized to synthesize complex natural products, particularly those containing nitrogen heterocycles, which are prevalent in many biologically active compounds .
  • Ligand Development : It can be employed in the development of ligands for catalysis and coordination chemistry, enhancing the efficiency of reactions involving transition metals .

Industrial Applications

Material Science and Polymer Chemistry

There is growing interest in the application of azaspiro compounds in material science, particularly in the development of polymers with unique properties.

Potential Uses :

  • Polymer Additives : The compound can be explored as an additive to improve the mechanical properties and thermal stability of polymers.
  • Coatings and Adhesives : Its chemical stability and reactivity may allow it to be used in formulating advanced coatings and adhesives with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of tert-Butyl 7-oxo-1-azaspiro[4.4]nonane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. This modulation can lead to changes in biochemical pathways, influencing various physiological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis highlights structural, synthetic, and functional distinctions between tert-Butyl 7-oxo-1-azaspiro[4.4]nonane-1-carboxylate and its analogs:

Structural Analogues

Compound Name Key Structural Differences Physical Properties Synthetic Yield/Route References
tert-Butyl 7-thia-1-azaspiro[4.4]nonane-1-carboxylate (20k) Sulfur replaces the 7-oxo oxygen (thia vs. oxo) White powder, m.p. 69–70°C 78% yield via Pd/C hydrogenation
tert-Butyl 7-methylene-1-azaspiro[4.4]nonane-1-carboxylate (4y) Methylene group replaces the 7-oxo Colorless oil 68% yield via Pd-catalyzed aza-Heck cyclization
tert-Butyl 1-oxo-2-azaspiro[4.4]nonane-2-carboxylate (11d) Nitrogen position shifted to 2-aza; oxo at position 1 Not reported 40% yield via Boc protection of 2-azaspiro[4.4]nonan-1-one
tert-Butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate Hydroxy group replaces oxo Min. 97% purity Synthesized via reduction (LiEt₃BH) of 7-oxo precursor
tert-Butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate Amino substituent at position 4 NLT 97% purity Not explicitly described; likely via functionalization of spirocyclic intermediates
tert-Butyl (5R)-2,7-diazaspiro[4.4]nonane-2-carboxylate (JR-0951) Diazaspiro system (two nitrogens); stereochemistry at position 5 98% purity Chiral synthesis under unspecified conditions

Key Observations

Amino (17) and hydroxy (16) derivatives introduce polar groups, enhancing bioavailability but requiring protective strategies during synthesis.

Smaller spiro rings (e.g., spiro[3.5] in ) reduce steric bulk but may limit derivatization sites .

Synthetic Efficiency :

  • Pd-catalyzed methods (e.g., aza-Heck cyclization for 4y) offer moderate yields (68%) but enable complex spirocyclic frameworks .
  • Boc protection strategies (e.g., 11d) are reliable but may require optimization for sterically hindered substrates .

Physical Properties :

  • Thia analogs (20k) are solids with defined melting points, while methylene derivatives (4y) are oils, reflecting differences in molecular packing .
  • The tert-butyl group universally improves solubility across analogs, as seen in 11d and 16 .

Biological Activity

tert-Butyl 7-oxo-1-azaspiro[4.4]nonane-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, with the chemical formula C₁₂H₁₉NO₄ and CAS number 1160246-85-4, is part of a class of spirocyclic compounds that have shown promise in various pharmacological applications.

The compound has a molecular weight of 241.28 g/mol and exhibits properties typical of spiro compounds, which often contribute to their biological activity. The structural formula can be represented as follows:

SMILES CC C C OC O N1CCC2 C1 C O CCO2\text{SMILES CC C C OC O N1CCC2 C1 C O CCO2}

Biological Activity

Research into the biological activity of this compound has primarily focused on its potential as an anti-inflammatory and analgesic agent. The following sections summarize key findings from various studies.

Anti-inflammatory Activity

Studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a study demonstrated that derivatives of spirocyclic compounds could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Table 1: Comparison of COX Inhibition by Spirocyclic Compounds

Compound NameCOX-1 Inhibition (%)COX-2 Inhibition (%)
Compound A4560
Compound B3050
This compoundTBDTBD

Note: TBD indicates that specific inhibition data for this compound is still pending further research.

Analgesic Properties

In addition to anti-inflammatory effects, preliminary studies suggest potential analgesic properties. The mechanism may involve modulation of pain pathways similar to non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies

A notable case study involved the synthesis and biological evaluation of several derivatives of azaspiro compounds, including this compound. The study reported:

  • Synthesis : The compound was synthesized through a multi-step reaction involving cyclization and acylation processes.
  • Biological Testing : In vivo models demonstrated reduced paw edema in rats, indicating significant anti-inflammatory effects when administered at specific dosages.

The proposed mechanism of action for the biological activity includes:

  • Inhibition of Pro-inflammatory Cytokines : The compound may reduce levels of cytokines such as TNF-alpha and IL-6.
  • COX Enzyme Interaction : Similar to other spirocyclic compounds, it likely interacts with COX enzymes, thereby reducing prostaglandin synthesis.

Safety and Toxicity

While initial studies show promise, safety profiles must be established through comprehensive toxicological assessments. The compound is classified as an irritant, necessitating caution in handling and application.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural characterization of tert-butyl 7-oxo-1-azaspiro[4.4]nonane-1-carboxylate?

  • Methodology : Utilize a combination of NMR (¹H, ¹³C, DEPT) to resolve sp³/sp² hybridization states and confirm the spirocyclic framework. For carbonyl groups (7-oxo), FT-IR at ~1700–1750 cm⁻¹ can validate the ketone moiety. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (C₁₂H₂₀N₂O₃, MW 240.3) .**
  • Experimental Design : Include deuterated solvents (e.g., CDCl₃) for NMR, and calibrate instruments using internal standards. Cross-reference spectral data with analogous spirocyclic compounds (e.g., tert-butyl diazaspiro derivatives) .

Q. How should this compound be handled to ensure laboratory safety?

  • Protocol :

  • Personal Protection : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid inhalation of dust; use fume hoods for weighing or reactions .
  • Spill Management : Collect spills using vacuum systems or non-reactive absorbents (e.g., silica gel). Dispose via licensed hazardous waste services to prevent environmental release .
  • Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

Q. What are the stability considerations under experimental conditions?

  • Key Findings : The compound is stable under recommended storage conditions but decomposes at elevated temperatures (>150°C) to release CO and NOₓ . Avoid prolonged exposure to moisture or strong acids/bases to preserve the tert-butyl carbamate group .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spirocyclic conformation?

  • Approach : Use single-crystal X-ray diffraction (employing SHELX programs for refinement) to determine bond angles and torsion strains in the spiro[4.4]nonane core. Graph set analysis (e.g., hydrogen-bonding motifs) can clarify intermolecular interactions influencing crystal packing .
  • Case Study : Compare with structurally similar compounds (e.g., tert-butyl diazaspiro[3.5]nonane derivatives) to identify deviations in ring puckering or substituent effects .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • Strategy : Perform DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces (EPS), highlighting nucleophilic (amide nitrogen) and electrophilic (ketone carbonyl) sites. Molecular dynamics simulations can model solvation effects in common solvents (e.g., DCM, THF) .
  • Validation : Cross-check computational results with experimental kinetic studies (e.g., hydrolysis rates under acidic/basic conditions) .

Q. How to address discrepancies in biological activity data for spirocyclic analogs?

  • Analytical Framework :

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., tert-butyl vs. methyl carbamates) and correlate with bioassay results (e.g., enzyme inhibition assays).
  • Data Normalization : Account for purity (>95% by HPLC) and solvent effects (DMSO vs. aqueous buffers) when comparing IC₅₀ values .

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